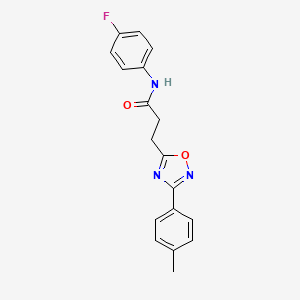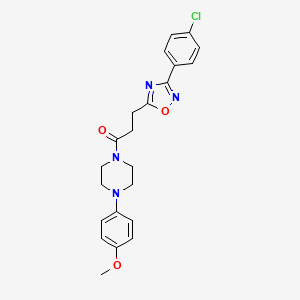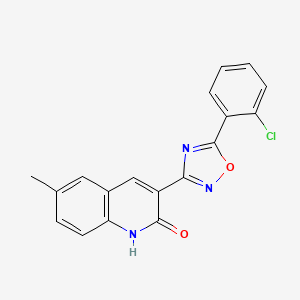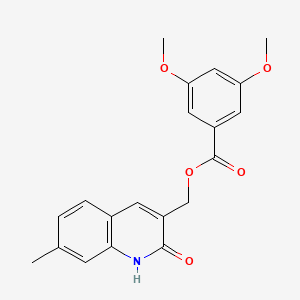
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are essential for synaptic plasticity, a process that underlies learning and memory. DMQX is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用机制
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the activation of the NMDA receptor, (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate reduces the excitability of neurons and prevents the development of various pathological processes.
Biochemical and Physiological Effects
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several biochemical and physiological effects, including:
1. Reduction of synaptic plasticity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate reduces the ability of synapses to undergo long-term potentiation, which is a critical process for learning and memory.
2. Prevention of excitotoxicity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate prevents the excessive activation of NMDA receptors, which can lead to excitotoxicity and neuronal damage.
3. Reduction of inflammation: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce inflammation in animal models of various inflammatory diseases, suggesting that NMDA receptors play a critical role in the development of inflammation.
实验室实验的优点和局限性
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent antagonist: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a potent antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of NMDA receptors in various physiological and pathological processes.
2. Specificity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is highly specific for the glycine-binding site on the NMDA receptor, which reduces the likelihood of off-target effects.
3. Availability: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is commercially available from several vendors, which makes it easily accessible to researchers.
Limitations:
1. Toxicity: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate can be toxic at high concentrations, which can limit its use in certain experiments.
2. Short half-life: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has a short half-life in vivo, which can limit its use in certain experiments.
3. Limited solubility: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate, including:
1. Development of novel NMDA receptor antagonists: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has inspired the development of several novel NMDA receptor antagonists with improved pharmacological properties.
2. Investigation of the role of NMDA receptors in neurodegenerative diseases: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that NMDA receptors play a critical role in the development of these diseases.
3. Investigation of the role of NMDA receptors in psychiatric disorders: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have antidepressant-like effects in animal models of depression, suggesting that NMDA receptors play a critical role in the development of depression and other psychiatric disorders.
Conclusion
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a potent antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has several advantages and limitations for lab experiments, and there are several future directions for research involving (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate. Overall, (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a valuable tool for studying the role of NMDA receptors in various biological processes.
合成方法
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate can be synthesized using a multi-step procedure that involves the reaction of 2-hydroxy-7-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate.
科学研究应用
(2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. Some of the key research areas where (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been used include:
1. Epilepsy: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce seizures in animal models of epilepsy, suggesting that NMDA receptors play a critical role in the development of epilepsy.
2. Pain: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to reduce pain in animal models of chronic pain, suggesting that NMDA receptors play a critical role in the development of chronic pain.
3. Depression: (2-hydroxy-7-methylquinolin-3-yl)methyl 3,5-dimethoxybenzoate has been shown to have antidepressant-like effects in animal models of depression, suggesting that NMDA receptors play a critical role in the development of depression.
属性
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-4-5-13-7-15(19(22)21-18(13)6-12)11-26-20(23)14-8-16(24-2)10-17(9-14)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAKBETYKUAPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

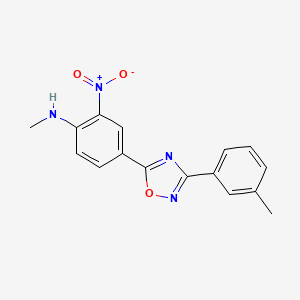
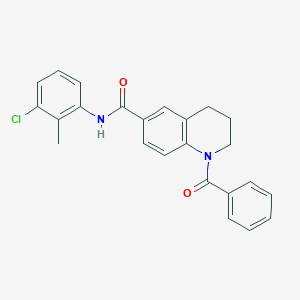
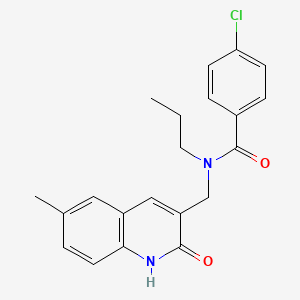
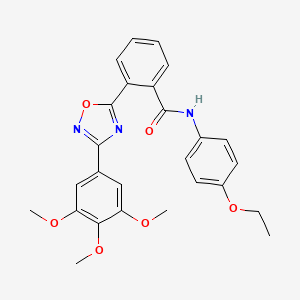
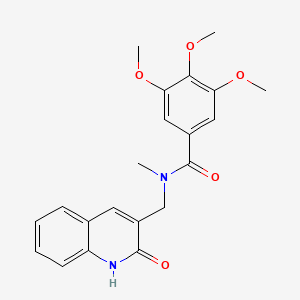
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)

![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7687142.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
